Cas no 1207023-82-2 (ethyl 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoylpropanoate)

ethyl 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoylpropanoate 化学的及び物理的性質
名前と識別子
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- ethyl 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoylpropanoate
- FDEBGADZTUXQTM-UHFFFAOYSA-N
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- インチ: 1S/C14H16N2O4/c1-2-20-14(19)6-5-12(17)15-10-3-4-11-9(7-10)8-13(18)16-11/h3-4,7H,2,5-6,8H2,1H3,(H,15,17)(H,16,18)
- InChIKey: FDEBGADZTUXQTM-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CCC(=O)NC1C=CC2=C(C=1)CC(=O)N2
ethyl 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5834-3918-30mg |
ethyl 3-[(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoyl]propanoate |
1207023-82-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5834-3918-1mg |
ethyl 3-[(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoyl]propanoate |
1207023-82-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5834-3918-3mg |
ethyl 3-[(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoyl]propanoate |
1207023-82-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5834-3918-5mg |
ethyl 3-[(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoyl]propanoate |
1207023-82-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5834-3918-4mg |
ethyl 3-[(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoyl]propanoate |
1207023-82-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5834-3918-15mg |
ethyl 3-[(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoyl]propanoate |
1207023-82-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5834-3918-25mg |
ethyl 3-[(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoyl]propanoate |
1207023-82-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5834-3918-10mg |
ethyl 3-[(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoyl]propanoate |
1207023-82-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5834-3918-5μmol |
ethyl 3-[(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoyl]propanoate |
1207023-82-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5834-3918-20mg |
ethyl 3-[(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoyl]propanoate |
1207023-82-2 | 20mg |
$99.0 | 2023-09-09 |
ethyl 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoylpropanoate 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
ethyl 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoylpropanoateに関する追加情報
Professional Introduction to Ethyl 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoylpropanoate (CAS No 1207023-82-2)
Ethyl 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoylpropanoate, with the CAS number 1207023-82-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural framework of this molecule incorporates several key functional groups that contribute to its unique chemical and biological properties.
The molecular structure of Ethyl 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoylpropanoate features a carbamate moiety linked to a propanoate group, with an indole core as the central scaffold. The indole ring, known for its presence in numerous bioactive natural products and pharmacologically relevant compounds, plays a crucial role in determining the molecule's interactions with biological targets. Specifically, the 2-oxo-2,3-dihydro-1H-indol-5-yl substituent introduces a region of high reactivity and potential for further derivatization, which is a common strategy in drug design to enhance binding affinity and specificity.
In recent years, there has been growing interest in indole derivatives due to their diverse pharmacological effects. These compounds have been explored for their potential applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The carbamate group in Ethyl 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoylpropanoate not only contributes to the molecule's solubility but also serves as a site for hydrogen bonding interactions with biological targets. This feature makes it an attractive scaffold for developing novel therapeutic agents.
One of the most compelling aspects of Ethyl 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoylpropanoate is its potential as a lead compound for drug discovery. Researchers have been investigating its biological activity across multiple pathways, particularly focusing on its interactions with enzymes and receptors involved in disease mechanisms. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes that are overexpressed in cancer cells, making it a promising candidate for further development into an anticancer therapeutic.
The synthesis of Ethyl 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)carbamoylpropanoate involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps typically include the formation of the indole core through cyclization reactions, followed by functional group transformations to introduce the carbamate and propanoate moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency and selectivity of these transformations.
The pharmacokinetic properties of Ethyl 3-(2-oxo-2,3-dihydro-1H-indol-5-yI)carbamoylpropanoate are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its potential as a drug candidate. Initial pharmacokinetic studies have provided valuable insights into its metabolic pathways and excretion profiles, which will inform future optimization efforts aimed at improving its bioavailability and therapeutic efficacy.
In conclusion, Ethyl 3-(2 ox0 -23 dihydro -1H -indol -5 -yI)carbamoylpropanoate (CAS No 1207023 -82 -2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of its chemical and biological properties continues to grow, so too does its potential as a therapeutic agent. Future studies will focus on refining its synthesis, exploring its mechanism of action, and evaluating its safety and efficacy in preclinical models.
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